Oprozomib - 935888-69-0

Oprozomib

Catalog Number: EVT-287306
CAS Number: 935888-69-0
Molecular Formula: C25H32N4O7S
Molecular Weight: 532.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oprozomib is a synthetic, orally bioavailable, second-generation proteasome inhibitor. [, , , , , , , ] It is classified as a tripeptide epoxyketone, a class of molecules known for their ability to irreversibly inhibit proteasome activity. [, , , , ] In scientific research, oprozomib serves as a valuable tool for studying the ubiquitin-proteasome system (UPS) and its role in various cellular processes, particularly in the context of cancer research. [, , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Overcoming drug resistance: Further research is needed to understand and overcome mechanisms of resistance to oprozomib in various cancers. [, , , , , , , , , , ] Combination therapies with other anti-cancer agents, such as histone deacetylase inhibitors or autophagy inhibitors, hold promise for enhancing its efficacy and overcoming drug resistance. [, , , , ]

  • Expanding therapeutic applications: While oprozomib has been primarily studied in hematologic malignancies, exploring its potential in solid tumors, such as lung cancer and ovarian cancer, warrants further investigation. [, , ]

  • Enhancing delivery and targeting: Developing novel delivery systems or formulations to improve oprozomib's bioavailability and target specific cancer cells could enhance its therapeutic index and reduce potential side effects. []

  • Exploring its role in non-cancerous diseases: Given the involvement of the ubiquitin-proteasome system in various cellular processes, investigating oprozomib's potential in other diseases, such as fibrotic diseases or neurodegenerative disorders, could lead to novel therapeutic applications. [, ]

Classification

Oprozomib falls under the category of proteasome inhibitors and is classified as an antineoplastic agent. Its mechanism of action involves disrupting protein degradation pathways, which is crucial for cancer cell survival.

Synthesis Analysis

The synthesis of oprozomib involves a series of chemical reactions that yield its unique epoxyketone structure. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of the Epoxy Group: The introduction of an epoxide group is critical for its activity and is achieved through specific reagents that facilitate the formation of this reactive site.
  2. Peptide Coupling Reactions: Oprozomib's structure contains amino acid residues that are linked via peptide bonds, necessitating careful control of reaction conditions to ensure high yields and purity.
  3. Purification: Post-synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from by-products.

Technical parameters such as temperature, pH, and reaction time are optimized during synthesis to maximize yield and minimize side reactions. Specific details regarding these parameters can vary based on the exact synthetic route employed.

Molecular Structure Analysis

Oprozomib has a complex molecular structure characterized by its epoxyketone moiety. The molecular formula is C25H32N4O7SC_{25}H_{32}N_{4}O_{7}S, with a molar mass of approximately 532.61 g/mol.

Structural Features

  • Epoxide Group: This feature is crucial for its interaction with proteasomes.
  • Thiazole Ring: Provides stability and influences biological activity.
  • Amide Bonds: Contribute to the structural integrity and solubility of the compound.

The three-dimensional conformation can be analyzed using computational modeling techniques to predict its binding affinity to target proteins.

Chemical Reactions Analysis

Oprozomib undergoes various chemical reactions during its metabolism and interaction with biological systems:

  1. Hydrolysis: The epoxide group can be hydrolyzed by microsomal enzymes, leading to metabolites such as PR-176. Studies have shown that this reaction follows Michaelis-Menten kinetics, with specific VmaxV_{max} and KmK_m values determined under controlled conditions .
  2. Conjugation Reactions: Oprozomib can also undergo conjugation with glutathione, which plays a role in detoxification processes.
  3. Peptide Bond Cleavage: Metabolic studies indicate that oprozomib may be cleaved at specific peptide bonds, resulting in various metabolites that could exhibit different pharmacological properties .
Mechanism of Action

Oprozomib exerts its therapeutic effects primarily through the inhibition of proteasomal activity:

Physical and Chemical Properties Analysis

Oprozomib exhibits several notable physical and chemical properties:

These properties influence its formulation as an oral medication and its bioavailability in clinical settings.

Applications

Oprozomib is primarily being explored for its potential applications in treating various hematologic malignancies:

  1. Multiple Myeloma Treatment: Clinical trials are ongoing to assess its efficacy against multiple myeloma, particularly in patients resistant to bortezomib .
  2. Combination Therapies: Oprozomib is being investigated in combination with other agents to enhance therapeutic outcomes in resistant cancers.
  3. Research Tool: Beyond clinical applications, it serves as a valuable tool in research settings for studying proteasome function and cellular stress responses.
Mechanisms of Action and Molecular Targets

Proteasome Inhibition Dynamics

Irreversible Inhibition of Chymotrypsin-like (CT-L) Activity in 20S Proteasome Subunits (β5/LMP7)

Oprozomib is an epoxyketone-based proteasome inhibitor that selectively and irreversibly targets the chymotrypsin-like (CT-L) activity of the 20S proteasome’s constitutive β5 subunit and its immunoproteasome counterpart LMP7 (β5i). It forms a dual covalent adduct with the catalytic N-terminal threonine residue of these subunits, creating a stable morpholino ring structure that blocks proteolytic activity. This irreversible binding leads to accumulation of polyubiquitinated proteins, disruption of protein homeostasis, and subsequent induction of cellular stress pathways [1] [5] [7].

Biochemical profiling reveals oprozomib’s potency against the β5 subunit (IC₅₀ = 36 nM) and LMP7 (IC₅₀ = 82 nM), significantly exceeding its activity against trypsin-like (β2/T-L) and caspase-like (β1/C-L) subunits. This high selectivity minimizes off-target effects while ensuring efficient suppression of proteasomal protein degradation [1] [7].

Table 1: Proteasome Subunit Inhibition Profile of Oprozomib

Proteasome SubunitActivity TargetedIC₅₀ (nM)Inhibition Type
β5 (constitutive)Chymotrypsin-like (CT-L)36Irreversible
LMP7 (immunoproteasome)Chymotrypsin-like (CT-L)82Irreversible
β1Caspase-like (C-L)>1,000Weak/Reversible
β2Trypsin-like (T-L)>1,000Weak/Reversible

Structural Analogies to Carfilzomib: Comparative Binding Affinities and Selectivity Profiles

Oprozomib shares critical structural motifs with carfilzomib, including the pharmacophoric epoxyketone warhead responsible for irreversible proteasome binding. Key modifications enhance its oral bioavailability:

  • P1 Position: Incorporation of phenylalanine (replacing carfilzomib’s leucine) enhances hydrophobic interactions within the β5 substrate pocket.
  • P3 Position: Use of O-methylserine (instead of homophenylalanine) reduces molecular weight and improves intestinal permeability [1] [5].
  • C-terminal Cap: A 2-methylthiazole moiety replaces carfilzomib’s morpholine cap, optimizing metabolic stability [1] [4].

Despite these adjustments, oprozomib retains carfilzomib’s irreversible binding mechanism and preferential inhibition of CT-L activity. Pharmacodynamic studies in xenograft models demonstrate >80% proteasome inhibition in tissues 1 hour post-oral administration, confirming efficient target engagement [1] [5] [7].

Apoptosis Induction Pathways

Caspase-3/8/9 Activation and PARP Cleavage Mechanisms

Proteasome inhibition by oprozomib triggers intrinsic and extrinsic apoptosis pathways in malignant cells:

  • Caspase Activation: Rapid cleavage of caspase-8 (extrinsic pathway), caspase-9 (intrinsic pathway), and executioner caspase-3 occurs within 24–48 hours of treatment. This cascade culminates in poly-ADP ribose polymerase (PARP) cleavage, disabling DNA repair mechanisms and committing cells to apoptosis [1] [6] [7].
  • Mitochondrial Perturbation: Accumulation of pro-apoptotic proteins (e.g., NOXA, BIM) disrupts mitochondrial membranes, facilitating cytochrome c release and apoptosome formation [3] [6].
  • ER Stress Amplification: Unresolved endoplasmic reticulum stress from misfolded protein accumulation enhances CHOP and ATF4 signaling, further promoting caspase activation [1] [2].

In lung cancer models, oprozomib (1 µM, 48h) induced PARP cleavage and caspase-3 activation regardless of p53 status, confirming apoptosis induction is independent of genomic background [6].

Table 2: Apoptotic Protein Modulations by Oprozomib

ProteinModulationFunctional Consequence
Caspase-3/7Cleavage/ActivationExecution of apoptosis
PARPCleavageDNA repair failure
Bcl-2/Bcl-xLDownregulationLoss of mitochondrial protection
NOXA/PUMAUpregulationMitochondrial permeabilization
Mcl-1Stabilization*Transient anti-apoptotic resistance
Mcl-1 accumulates early but is degraded secondary to prolonged proteasome inhibition

Role of p53-Independent Apoptotic Signaling in Malignant Cells

Oprozomib induces apoptosis through p53-independent mechanisms, making it effective against malignancies with TP53 mutations:

  • Noxa/PUMA Upregulation: Transcriptional induction of Noxa and PUMA occurs via ATF4/CHOP-driven pathways during ER stress, bypassing p53. In hepatocellular carcinoma (HepG2) and lung cancer models, oprozomib (400 nM) elevated Noxa protein levels 4-fold within 24h in p53-knockout cells [3] [6].
  • p21 Stabilization: Despite p53 independence, oprozomib stabilizes p21WAF1/CIP1 through proteasome-mediated degradation inhibition, inducing G2/M cell cycle arrest [6].
  • Synergy with UPR Inducers: Combining oprozomib with ER stress enhancers (e.g., nelfinavir) potentiates apoptosis in p53-null cells by amplifying CHOP and ATF4 expression [2] [6].

This p53-independent action expands oprozomib’s therapeutic utility to tumors with compromised p53 pathways, which constitute >50% of human cancers [3] [6].

Compounds Mentioned in Article

  • Oprozomib
  • Carfilzomib
  • Bortezomib
  • Ixazomib
  • Marizomib
  • Delanzomib

Properties

CAS Number

935888-69-0

Product Name

Oprozomib

IUPAC Name

N-[(2S)-3-methoxy-1-[[(2S)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide

Molecular Formula

C25H32N4O7S

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17-,18-,19-,25+/m0/s1

InChI Key

SWZXEVABPLUDIO-WSZYKNRRSA-N

SMILES

CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C

Solubility

Soluble in DMSO, not in water

Synonyms

ONX0912; ONX-0912; ONX 0912; PR047; PR-047; PR 047.

Canonical SMILES

CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C

Isomeric SMILES

CC1=NC=C(S1)C(=O)N[C@@H](COC)C(=O)N[C@@H](COC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.